Pyridine-2-carbothioamide
Overview
Description
2-Pyridylthioamide, also known as pyridine-2-carbothioamide, is an organic compound with the molecular formula C6H6N2S. It is a heterocyclic compound containing a pyridine ring substituted with a thioamide group at the 2-position. This compound is commonly used as a synthetic intermediate in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylthioamide can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of 2-pyridylthioamide may involve more scalable and efficient methods. For example, the reaction of 2-chloropyridine with ammonium thiocyanate in the presence of a catalyst can be used to produce 2-pyridylthioamide on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylthioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonamide.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridylthioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Pyridine-2-thiol: Contains a thiol group instead of a thioamide group.
Pyridine-2-sulfonamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .
Properties
IUPAC Name |
pyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKQYVSNFPWGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201625 | |
Record name | Picolinamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-38-3 | |
Record name | 2-Pyridinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5346-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinamide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5346-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Picolinamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiopicolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINAMIDE, THIO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiopicolinamide acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. In this case, it uses the sulfur atom from the thioamide group and the nitrogen atom from the pyridine ring. [, , , ] This forms a stable chelate complex with the metal ion. For example, thiopicolinamide extracts indium(III) from alkaline media by forming a complex that is soluble in organic solvents. [] Similarly, it forms intensely colored complexes with iron(II) in basic solutions. []
ANone: * Molecular Formula: C6H6N2S * Molecular Weight: 138.19 g/mol
A: While not directly addressed in the provided research, the ability of thiopicolinamide derivatives to coordinate with metal ions suggests potential for catalytic applications. Copper complexes of thiopicolinamide derivatives have demonstrated utility in directing group-mediated C-H amination/annulation cascades. [] The choice of picolinamide vs. thiopicolinamide as a directing group significantly influenced the reaction outcome, showcasing the importance of the sulfur atom in dictating reaction pathways. []
A: Research indicates that subtle modifications in the structure of thiopicolinamide derivatives can significantly impact their activity and selectivity. For instance, replacing picolinamide with thiopicolinamide as a directing group in copper-catalyzed reactions led to a divergent synthesis of benzimidazoles instead of benzimidazolones. [] This highlights the crucial role of the sulfur atom in directing the reaction pathway.
A: While the provided research doesn't explicitly detail specific analytical methods for thiopicolinamide, it mentions employing techniques like UV-Vis spectrophotometry to study the complexation of thiopicolinamide derivatives with metal ions. [] This suggests the potential for using spectrophotometric methods to quantify thiopicolinamide based on the characteristic absorption of its metal complexes.
ANone: The provided research does not offer specific details about the environmental impact or degradation pathways of thiopicolinamide and its derivatives. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
A: Yes, researchers have explored incorporating thiopicolinamide groups into calixarene scaffolds to create novel extractants for separating actinides and lanthanides. [] These modified calixarenes demonstrated promising selectivity for Am(III) over Eu(III) from acidic solutions, indicating their potential for nuclear waste treatment applications. []
A: Early research, as far back as the 1950s, investigated the potential of thiopicolinamide derivatives for forming coordination polymers with various metal ions. [, ] This research explored the use of bidentate ligands, like bis-thiopicolinamides, to generate linear polymers with tetracoordinate metal ions. [, ] While these early studies focused on polymer synthesis, they laid the foundation for understanding the coordination chemistry of thiopicolinamide derivatives.
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